molecular formula C15H19F2NO4 B13983051 Boc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Cat. No.: B13983051
M. Wt: 315.31 g/mol
InChI Key: HMYBZEUDZWSNCA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 3,5-difluorobenzyl substituent on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the 3,5-difluorobenzyl substituent through nucleophilic substitution reactions. The final step involves the coupling of the protected amino acid with the appropriate reagents to form the desired product.

Industrial Production Methods

Industrial production of Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the 3,5-difluorobenzyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-3-amino-2-(3,5-dichlorobenzyl)propanoic acid
  • Boc-®-3-amino-2-(3,5-dimethylbenzyl)propanoic acid
  • Boc-®-3-amino-2-(3,5-dimethoxybenzyl)propanoic acid

Uniqueness

Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid is unique due to the presence of the 3,5-difluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2R)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

HMYBZEUDZWSNCA-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O

Origin of Product

United States

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